Lipophilicity & MW Advantage over Smaller Alkoxy Analogs
The target compound (MW 215.68 g·mol⁻¹) is the most lipophilic and sterically demanding member of the 6‑chloro‑5‑alkoxy‑2‑pyridinemethanol series. Compared with the 5‑methoxy analog (CAS 1227602‑31‑4, MW 173.60), the 5‑ethoxy analog (CAS 2169607‑03‑6, MW 187.62), and the 5‑isopropoxy analog (CAS 1246388‑94‑2, MW 201.65), the isobutoxy derivative provides a progressive increase in molecular weight and calculated logP that can be exploited to fine‑tune the lipophilicity of downstream lead compounds without altering the core pyridine scaffold . This incremental lipophilicity is relevant for CNS‑penetrant programs where higher logP often correlates with improved blood‑brain barrier permeability [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity across the 6‑chloro‑5‑alkoxy‑2‑pyridinemethanol series |
|---|---|
| Target Compound Data | MW = 215.68 g·mol⁻¹; alkoxy = 2‑methylpropoxy (isobutoxy, C₄H₉O) |
| Comparator Or Baseline | 5‑Methoxy (CAS 1227602‑31‑4): MW = 173.60; 5‑Ethoxy (CAS 2169607‑03‑6): MW = 187.62; 5‑Isopropoxy (CAS 1246388‑94‑2): MW = 201.65. All data from vendor technical datasheets. |
| Quantified Difference | ΔMW vs. methoxy = +42.08 g·mol⁻¹ (+24.2%); vs. ethoxy = +28.06 g·mol⁻¹ (+15.0%); vs. isopropoxy = +14.03 g·mol⁻¹ (+7.0%) |
| Conditions | Vendor‑reported molecular weights; logP not experimentally determined for these specific compounds but predicted to increase with alkyl chain branching and length (class‑level inference). |
Why This Matters
The quantifiable molecular weight progression allows medicinal chemists to select the analog that optimally balances potency and pharmacokinetic profile for a given target product profile, with the isobutoxy variant offering the highest lipophilicity in the series.
- [1] Wager, T.T. et al. (2016) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery', ACS Chemical Neuroscience, 7(6), pp. 767–775. doi:10.1021/acschemneuro.6b00029. Establishes relationship between logP, MW, and CNS penetration for drug-like molecules. View Source
